Tantalum pentoxide

Overview

Description

Tantalum pentoxide, also known as tantalum (V) oxide, is an inorganic compound with the chemical formula Ta₂O₅. It is a white, odorless powder that is insoluble in water and most organic solvents. This compound is known for its high refractive index and low absorption, making it useful in various optical applications. It is also extensively used in the production of capacitors due to its high dielectric constant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tantalum pentoxide can be synthesized through several methods. One common method involves the thermal decomposition of tantalum compounds such as tantalum chloride or tantalum ethoxide. Another method is the oxidation of tantalum metal in an oxygen-rich environment at high temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrometallurgical processing of tantalum ores. The ore is treated with hydrofluoric acid and sulfuric acid to produce water-soluble tantalum and niobium fluorides. These are then separated by liquid-liquid extraction using organic solvents. The tantalum fluoride solution is neutralized with aqueous ammonia to precipitate hydrated tantalum oxide, which is then calcined to form this compound .

Chemical Reactions Analysis

Types of Reactions: Tantalum pentoxide undergoes various chemical reactions, including:

Reduction: this compound can be reduced to tantalum metal using reducing agents such as hydrogen or carbon at high temperatures.

Oxidation: Although already in its highest oxidation state, this compound can react with strong oxidizing agents under specific conditions.

Substitution: It can react with halogens to form tantalum halides.

Common Reagents and Conditions:

Reduction: Hydrogen gas or carbon at temperatures around 600°C.

Oxidation: Strong oxidizing agents like fluorine.

Substitution: Halogens such as chlorine or fluorine.

Major Products:

Reduction: Tantalum metal.

Oxidation: Higher oxidation state compounds, though rare.

Substitution: Tantalum halides such as tantalum pentafluoride

Scientific Research Applications

Electronics

Capacitors

Tantalum pentoxide is predominantly used in the production of tantalum capacitors, which are essential components in modern electronic devices. These capacitors are favored for their high capacitance-to-volume ratio, allowing them to store significant amounts of energy in compact sizes. This characteristic is particularly vital for portable electronics such as smartphones and laptops, where space is limited .

Semiconductors

In semiconductor manufacturing, this compound serves as a high-k dielectric material. It enhances the performance of thin-film transistors and integrated circuits by providing effective insulation at smaller scales. This application is crucial as devices continue to shrink in size while increasing in complexity and performance requirements .

Energy Storage Devices

this compound also contributes to improving the energy density of batteries and supercapacitors. By enhancing the performance of lithium-ion batteries, it enables longer battery life and more efficient energy storage solutions for various applications, from consumer electronics to electric vehicles .

Optics

Optical Coatings

Due to its high refractive index and transparency in the visible spectrum, this compound is extensively used in optical coatings. It is applied in anti-reflective coatings for lenses and mirrors, improving light transmission and reducing glare in optical devices .

Waveguides

this compound's properties make it suitable for use in photonic devices as waveguides, where it can guide light with minimal loss. This application is critical for developing integrated optical circuits and sensors .

Materials Science

Thin Films

this compound thin films have gained attention for their potential in high-density data storage applications. These films exhibit excellent dielectric properties, making them ideal candidates for next-generation dynamic random access memory (DRAM) technologies . The ability to fabricate these films using various deposition techniques further enhances their applicability in microelectronics .

Hydrophobic Coatings

Recent studies have explored this compound-based coatings that exhibit hydrophobic properties when doped with materials like zinc oxide. These coatings can be utilized in various applications requiring water-repellent surfaces, such as self-cleaning materials and protective coatings .

Case Studies

Mechanism of Action

The mechanism by which tantalum pentoxide exerts its effects is largely based on its physical and chemical properties. Its high dielectric constant makes it an excellent material for capacitors, where it stores electrical energy. In optical applications, its high refractive index and low absorption allow it to manipulate light effectively. The molecular targets and pathways involved in its action are primarily related to its interaction with electromagnetic fields and its stability in various chemical environments .

Comparison with Similar Compounds

Niobium Pentoxide (Nb₂O₅): Similar in structure and properties, but tantalum pentoxide has a higher dielectric constant and is more stable in acidic environments.

Titanium Dioxide (TiO₂): Widely used in optical applications, but this compound offers higher refractive index and better thermal stability.

Uniqueness: this compound’s unique combination of high dielectric constant, high refractive index, and chemical stability makes it superior for specific applications in electronics and optics .

Biological Activity

Tantalum pentoxide (Ta2O5) is a compound that has garnered significant interest in various fields, particularly in biomedicine and materials science. Its unique properties make it suitable for applications ranging from dental materials to orthopedic implants. This article explores the biological activity of Ta2O5, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a high-k dielectric material known for its excellent electrical properties and stability. It is primarily used in electronics but has also been investigated for its biological properties, particularly in dental and orthopedic applications. The compound exhibits bioactivity, which refers to its ability to interact positively with biological systems, promoting cellular responses and tissue regeneration.

Cytocompatibility

Cytocompatibility refers to the ability of a material to support cell attachment and proliferation without eliciting a toxic response. Research has shown that Ta2O5 demonstrates good cytocompatibility. A study evaluating a Ta2O5-containing material for vital pulp therapy found that it promoted cell viability and had minimal cytotoxic effects on human dental pulp stem cells (hDPSCs) .

Biomineralization Potential

Biomineralization is the process through which living organisms produce minerals to harden or stiffen existing tissues. Ta2O5 has been shown to enhance biomineralization processes. In a comparative study, a new Ta2O5-containing material demonstrated significant biomineralization potential without the use of chemical osteogenic inducers, making it a promising candidate for dental applications .

Study 1: NeoMTA 2 Material

A recent study focused on NeoMTA 2, a material containing Ta2O5, evaluated its effectiveness in vital pulp therapy. The results indicated that NeoMTA 2 exhibited sufficient cytocompatibility and promoted biomineralization effectively compared to other materials like NeoMTA Plus and Bio-C Repair. The study utilized MTT assays to measure mitochondrial viability across various dilutions and exposure times, confirming the favorable biological responses of the Ta2O5-containing material .

| Material | Cytocompatibility | Biomineralization | Clinical Relevance |

|---|---|---|---|

| NeoMTA 2 | High | Significant | Promising for vital pulp therapy |

| NeoMTA Plus | Moderate | Moderate | Established use in dentistry |

| Bio-C Repair | Moderate | Low | Limited application |

Study 2: Polyimide Biocomposites

Another investigation examined polyimide biocomposites coated with Ta2O5 for orthopedic applications. The findings suggested that the coating accelerated biological responses on the surface of polyimide, enhancing cell adhesion and proliferation . This indicates that Ta2O5 not only improves the mechanical properties of materials but also fosters better integration with biological tissues.

The biological activity of Ta2O5 can be attributed to several mechanisms:

- Ion Release : Ta2O5 can release tantalum ions into the surrounding environment, which may have beneficial effects on cellular activities.

- Surface Chemistry : The surface characteristics of Ta2O5 influence protein adsorption and cell attachment, crucial for initiating cellular responses.

- Microstructure : The nanoscale structure of Ta2O5 enhances its interaction with cells, promoting higher rates of adhesion and proliferation.

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for high-purity Ta₂O₅ thin films, and how do process parameters influence crystallinity and dielectric properties?

- Methodological Answer : Ta₂O₅ thin films are typically synthesized via atomic layer deposition (ALD), magnetron sputtering, or sol-gel methods. For ALD, precursors like Ta(NMe₂)₅ and H₂O are used at temperatures between 250–350°C, with film crystallinity controlled by post-deposition annealing (600–900°C in O₂) . Sputtering parameters, such as power density (2–5 W/cm²) and Ar/O₂ gas ratios, directly affect stoichiometry and defect density. Ellipsometry and X-ray diffraction (XRD) are critical for measuring thickness, refractive index (~2.1 at 550 nm), and phase transitions (amorphous to β-phase) .

Q. How do oxygen vacancies impact the electronic properties of Ta₂O₅, and what experimental techniques validate their presence?

- Methodological Answer : Oxygen vacancies in Ta₂O₅ introduce mid-gap states, reducing the effective bandgap (~4.4 eV to ~3.8 eV) and increasing leakage current. Techniques like X-ray photoelectron spectroscopy (XPS) quantify vacancy concentration via O 1s peak deconvolution (binding energy ~530.5 eV for lattice oxygen vs. ~531.8 eV for vacancies) . Electron energy loss spectroscopy (EELS) in transmission electron microscopy (TEM) maps vacancy distribution at interfaces. First-principles DFT calculations further correlate vacancy density with dielectric permittivity (ε ~25–40) .

Q. What are the standard protocols for characterizing the optical properties of Ta₂O₅ in waveguide applications?

- Methodological Answer : Ellipsometry measures refractive index (n ≈ 2.0–2.2 at 1550 nm) and extinction coefficient (k < 10⁻⁴). Waveguide loss (<0.1 dB/cm) is quantified using prism coupling with laser sources (e.g., 632 nm He-Ne). Raman spectroscopy identifies phonon modes (e.g., 640 cm⁻¹ for Ta-O-Ta stretching), while spectroscopic ellipsometry models dispersion relations using Tauc-Lorentz or Cauchy models .

Advanced Research Questions

Q. How can mechanical-electrical coupled modeling simulate leakage current in Ta₂O₅-based capacitors under mechanical stress?

- Methodological Answer : COMSOL Multiphysics simulations integrate mechanical deformation (pressure 0–3 MPa) and electric field coupling. The model defines Ta₂O₅ as a piezoresistive shell (Young’s modulus ~150 GPa) on a Ta metal core, with conductivity described by a pressure-dependent function (e.g., σ = σ₀ + αP, where α ≈ 10⁻⁴ S·m⁻¹·MPa⁻¹). Equations for strain-dependent permittivity and leakage current density (J ~10⁻⁷ A/cm² at 1 MV/cm) are solved iteratively . Experimental validation uses hydrostatic pressure cells and impedance spectroscopy .

Q. What experimental designs resolve contradictions in Ta₂O₅’s thermal stability under reducing atmospheres?

- Methodological Answer : Conflicting reports on Ta₂O₅ reduction in H₂ (e.g., no reaction at 2500°C vs. partial reduction at 1500°C) are addressed via controlled thermogravimetric analysis (TGA) with in-situ mass spectrometry. Samples are heated in H₂/Ar (1–10 atm) while monitoring TaO₂ (m/z = 202) and H₂O (m/z = 18) emissions. Post-annealing characterization with XRD (to detect Ta sub-oxides) and TEM-EDS clarifies reaction pathways .

Q. How do interfacial defects between Ta₂O₅ and MnO₂ electrodes influence capacitor failure, and what mitigation strategies exist?

- Methodological Answer : Interfacial delamination and oxygen diffusion at Ta₂O₅/MnO₂ boundaries cause capacitance degradation. Cross-sectional TEM with EELS maps elemental diffusion (e.g., Mn⁴+ → Ta₂O₅ lattice). Mitigation involves ALD-grown Al₂O₃ interlayers (1–2 nm) to block oxygen migration, reducing leakage current by ~50% . Accelerated aging tests (85°C, 85% RH) combined with electrochemical impedance spectroscopy (EIS) quantify lifetime improvements.

Q. What computational approaches predict the dielectric response of Ta₂O₅ with dopants (e.g., Nb or Ti), and how do they compare to experimental data?

- Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (U = 4–6 eV for Ta 5d states) models dopant-induced bandgap modulation. Nb substitution (5–10 at.%) reduces the bandgap by ~0.3 eV, increasing ε from ~25 to ~35. Experimental validation uses RF-sputtered Ta-Nb-O films analyzed by UV-Vis spectroscopy and capacitance-voltage (C-V) measurements . Discrepancies in predicted vs. measured ε (<10%) arise from grain boundary effects, addressed via molecular dynamics (MD) simulations of polycrystalline structures.

Q. Data Contradiction and Optimization

Q. How do researchers reconcile discrepancies in reported dielectric constants (ε) of Ta₂O₅ thin films across studies?

- Methodological Answer : Variations in ε (20–50) stem from differences in measurement frequency (1 kHz vs. 1 MHz), film thickness (<50 nm vs. >200 nm), and interfacial layers. Standardization involves using Pt/Ta₂O₅/Pt MIM capacitors with guard-ring structures to minimize fringe fields. Statistical meta-analysis of literature data identifies outliers linked to unaccounted porosity (e.g., ε drops by ~30% at 10% porosity) .

Q. What advanced techniques optimize Ta₂O₅’s optical nonlinearity for integrated photonics?

- Methodological Answer : Kerr nonlinearity (n₂ ~10⁻¹⁹ m²/W) is enhanced via ion implantation (e.g., Er³+ doping) or plasmonic coupling with Au nanoparticles (10–20 nm diameter). Pump-probe spectroscopy at 1550 nm measures nonlinear absorption (β ~10⁻¹³ m/W) and phase modulation. Waveguide ring resonators with Q-factors >10⁶ validate performance in CMOS-compatible platforms .

Properties

IUPAC Name |

oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Ta/q5*-2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUBBGLMJRNUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

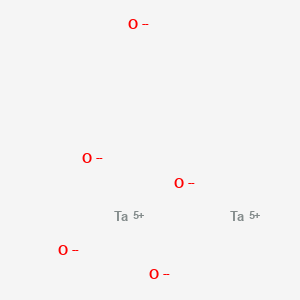

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893849 | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1314-61-0, 59763-75-6 | |

| Record name | Tantalum pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059763756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditantalum pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANTALUM PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEZ64Z53M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.